6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Overview
Description
“6,6-Difluoro-3-azabicyclo[3.1.1]heptane” is a chemical compound with the molecular formula C6H10ClF2N . It has a molecular weight of 169.6 g/mol . The IUPAC name for this compound is 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)4-1-5(6)3-9-2-4;/h4-5,9H,1-3H2;1H . The canonical SMILES structure is C1C2CNCC1C2(F)F.Cl .
Chemical Reactions Analysis
The compound has been used in the synthesis of 3-azabicyclo[3.1.1]heptanes . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 169.0469833 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Bridged Bicyclic Morpholines as Building Blocks : Bridged bicyclic morpholines, including compounds like 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry due to their isosteric similarity to morpholine and comparable lipophilicity. These compounds have been synthesized effectively from inexpensive materials using straightforward chemistry, indicating their practicality in drug design (Walker, Eklov, & Bedore, 2012); (Wishka et al., 2011).
Building Block for Piperidine Derivatives : The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has shown promise as a building block for selectively derivatizing the cyclobutane ring, leading to novel piperidine derivatives. This indicates its potential in creating structurally diverse and conformationally restricted molecules for drug discovery (Denisenko et al., 2010).
Advanced Building Blocks for Drug Discovery : Substituted 3-azabicyclo[3.2.0]heptanes, synthesized through [2+2]-photochemical cyclization, serve as attractive building blocks in drug discovery. This method utilizes common chemicals and offers a rapid synthesis pathway, which is crucial in the fast-paced field of medicinal chemistry (Denisenko et al., 2017).
Synthesis of γ-Aminobutyric Acid Analogues : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, developed as bicyclic analogues of γ-aminobutyric acid, showcases the versatility of these compounds in mimicking biologically active molecules. This has implications in designing drugs that interact with GABA receptors or other similar biological targets (Petz & Wanner, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics
Some pharmacokinetic properties have been predicted :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane’s action are currently unknown
properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGZZULJOUJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-3-azabicyclo[3.1.1]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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